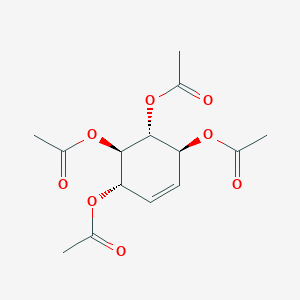

Conduritol B Tetraacetate

Übersicht

Beschreibung

Conduritol B Tetraacetate is a chemical compound with the molecular formula C14H18O8 and a molecular weight of 314.29 . It is used for research purposes .

Synthesis Analysis

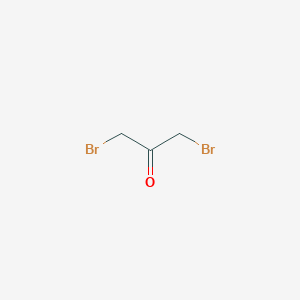

The synthesis of Conduritol B Tetraacetate involves dynamic kinetic asymmetric transformations of Conduritol B Tetracarboxylates . In another study, new analogues of Conduritol B Tetraacetate were designed by adding benzene, Br−, NO2−, and O2− into their 2D structures .Molecular Structure Analysis

The molecular structure of Conduritol B Tetraacetate involves a bromo-conduritol-B skeleton, which is obtained from bromo-1,4-benzoquinone subjected to bromination followed by the reduction of the carbonyl groups with NaBH4 .Chemical Reactions Analysis

Conduritol B Tetraacetate undergoes dynamic kinetic asymmetric transformations, which are crucial in the asymmetric synthesis of d-myo-Inositol 1,4,5-Trisphosphate . It also acts as a mechanism-based irreversible inhibitor of GBA .Physical And Chemical Properties Analysis

Conduritol B Tetraacetate is a solid substance that is soluble in Chloroform . It has a melting point of 75-78°C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Conduritols, which include Conduritol B Tetraacetate, are considered valuable starting materials for the synthesis of biologically active compounds . They have been found to possess antifeedant, antibiotic, antileukemic, and growth-regulating activity . This makes them of great interest to the scientific community .

Anti-inflammatory Activity

Some novel benzoconduritols, synthesized using Conduritol B Tetraacetate, have been evaluated for their potential antioxidant, anti-inflammatory, and enzyme inhibition activities . Especially, certain compounds have shown better anti-inflammatory effects when compared to ibuprofen .

Antioxidant Activity

The same novel benzoconduritols mentioned above have also been evaluated for their antioxidant activities . This suggests that Conduritol B Tetraacetate could be used in the development of new antioxidant agents .

Enzyme Inhibition

Conduritol B Tetraacetate has been found to have potential anti-glucosidase activities . This suggests that it could be used in the development of new enzyme inhibitors, particularly for α-glucosidase .

Generation of Cell and Animal Models

Conduritol B epoxide, a mechanism-based irreversible inhibitor of glucocerebrosidase (GBA), is used to generate cell and animal models for investigations on Gaucher disease (GD) and Parkinson’s disease (PD) . However, it may have additional glycosidase targets besides GBA .

Diabetes Treatment

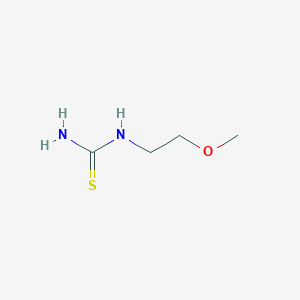

New analogues of Conduritol B Tetraacetate have been designed to increase their binding affinity, potentially providing a new approach to diabetes treatment .

Wirkmechanismus

Target of Action

Conduritol B Tetraacetate primarily targets the enzyme β-glucocerebrosidase (GBA1) . This enzyme plays a crucial role in the breakdown of glucosylceramide into glucose and ceramide within the lysosome . Mutations in the GBA1 gene are known to cause Gaucher disease (GD) and are among the most frequent genetic risk factors for Parkinson’s disease (PD) .

Mode of Action

Conduritol B Tetraacetate acts as an irreversible inhibitor of β-glucocerebrosidase . It binds covalently to the catalytic site of the enzyme, leading to its inactivation . This inactivation disrupts the normal breakdown of glucosylceramide, leading to its accumulation within the lysosome .

Biochemical Pathways

The inhibition of β-glucocerebrosidase by Conduritol B Tetraacetate affects the lysosomal degradation pathway . This disruption leads to the accumulation of glucosylceramide, which can further contribute to the pathogenesis of diseases like GD and PD . In addition, this accumulation can fuel α-synuclein aggregation, a key feature of PD .

Pharmacokinetics

It is known that the compound is a specialty product used in proteomics research . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inactivation of β-glucocerebrosidase by Conduritol B Tetraacetate leads to several molecular and cellular effects. In vitro studies have shown that this inactivation induces lysosomal dysfunction and inhibits myelination . In vivo, it can lead to demyelination and early neurodegenerative hallmarks, including axonal degeneration, α-synuclein accumulation, and astrogliosis . It also results in brain lipid dyshomeostasis and functional impairment .

Action Environment

It is known that genetic variability and environmental exposure can play a significant role in the development of diseases like diabetes mellitus . Factors such as lifestyle, diet, and illnesses can influence the composition of gut microbiota, which in turn can impact the effectiveness of various drugs . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of Conduritol B Tetraacetate.

Zukünftige Richtungen

The future directions of Conduritol B Tetraacetate research involve its potential use in treating diseases like Gaucher disease (GD) and Parkinson’s disease (PD). It is also being studied for its potential in generating cell and animal models for these diseases . Additionally, new analogues of Conduritol B Tetraacetate are being designed to increase their binding affinity .

Eigenschaften

IUPAC Name |

[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXNPDYWUANMIX-IGQOVBAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452320 | |

| Record name | Conduritol B Tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Conduritol B Tetraacetate | |

CAS RN |

25348-63-4 | |

| Record name | Conduritol B Tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)